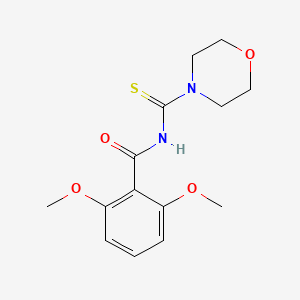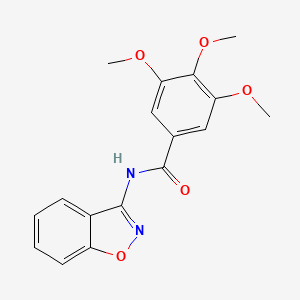
5-bromo-2-chloro-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-methyl-N-phenylbenzamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZP belongs to the family of benzodiazepines and has been studied for its potential use as an anxiolytic, muscle relaxant, and anticonvulsant.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide is not fully understood. However, it is believed that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide works by enhancing the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By enhancing the activity of GABA, 5-bromo-2-chloro-N-methyl-N-phenylbenzamide may help to reduce anxiety, muscle spasms, and seizures.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-methyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide can increase the release of dopamine in the brain, which may contribute to its anxiolytic effects. 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has also been shown to increase the activity of the enzyme acetylcholinesterase, which may contribute to its muscle relaxant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-methyl-N-phenylbenzamide in lab experiments is its relatively low toxicity. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has a low LD50, which means that it is relatively safe to use in lab experiments. However, one limitation of using 5-bromo-2-chloro-N-methyl-N-phenylbenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer 5-bromo-2-chloro-N-methyl-N-phenylbenzamide to animals in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 5-bromo-2-chloro-N-methyl-N-phenylbenzamide. One area of research is the development of new analogs of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide that may have improved anxiolytic, muscle relaxant, or anticonvulsant effects. Another area of research is the investigation of the long-term effects of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide use, particularly in humans. Finally, research is needed to investigate the potential use of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide in combination with other drugs for the treatment of various disorders.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-methyl-N-phenylbenzamide involves the reaction of 2-amino-5-bromo-N-methylbenzamide with thionyl chloride to form 5-bromo-2-chloro-N-methylbenzamide. The resulting compound is then reacted with aniline to form the final product, 5-bromo-2-chloro-N-methyl-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-methyl-N-phenylbenzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as an anxiolytic. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has anxiolytic effects in animal models, and it may be effective in treating anxiety disorders in humans.
5-bromo-2-chloro-N-methyl-N-phenylbenzamide has also been studied for its potential use as a muscle relaxant. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide can reduce muscle spasms and improve muscle function in animal models. This suggests that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide may be useful in treating muscle-related disorders in humans.
In addition, 5-bromo-2-chloro-N-methyl-N-phenylbenzamide has been studied for its potential use as an anticonvulsant. Studies have shown that 5-bromo-2-chloro-N-methyl-N-phenylbenzamide can reduce seizure activity in animal models, and it may be effective in treating epilepsy in humans.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15)7-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGLCOYCGCJTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)
![4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5819826.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)



![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)
